REACTION_SMILES
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[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:9][NH:10][CH2:11][CH2:12][NH:13][CH3:14].[CH:1](=[O:2])[c:3]1[s:4][cH:5][cH:6][c:7]1[CH3:8]>>[CH:1]1([c:3]2[s:4][cH:5][cH:6][c:7]2[CH3:8])[N:10]([CH3:9])[CH2:11][CH2:12][N:13]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccsc1C=O
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Name
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Type
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product
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Smiles
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Cc1ccsc1C1N(C)CCN1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |